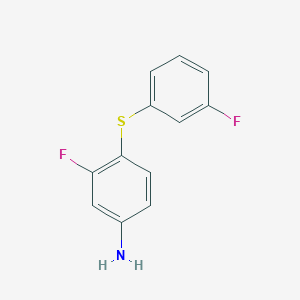
3-Fluoro-4-(3-fluorophenyl)sulfanylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-4-(3-fluorophenyl)sulfanylaniline is a chemical compound with the molecular formula C12H9F2NS and a molecular weight of 237.27 . It is a compound of interest in the field of chemistry and has been used in various research studies .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of substitution reactions . For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H9F2NS/c13-8-2-1-3-10 (6-8)16-12-5-4-9 (15)7-11 (12)14/h1-7H,15H2 . This code provides a unique representation of the compound’sScientific Research Applications
Antimicrobial Activity
- 3-Fluoro-4-(3-fluorophenyl)sulfanylaniline derivatives have demonstrated potent antimicrobial activity. Compounds synthesized from this precursor have shown significant inhibition against various bacterial strains and fungi. These derivatives, particularly sulfonamides, have been identified as promising antifungal agents (Janakiramudu et al., 2017).
Kinetic Hydrolysis Studies
- The compound has been a subject of kinetic studies focusing on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, where the pH-rate profiles indicated the involvement of pH-independent, acid-catalyzed, and base-catalyzed reactions. These studies contribute to understanding the chemical behavior of fluorinated compounds in various environments (Dong et al., 2001).
Synthesis of Fluorophenothiazines
- Research into the synthesis of 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines, using compounds related to this compound, has been reported. These compounds are prepared through a series of chemical reactions, including Smiles rearrangement, demonstrating their utility in creating complex fluorinated molecules (Sharma et al., 1999).
Electroluminescent Properties
- Derivatives of this compound have been used in the synthesis of green-emitting iridium(III) complexes. These complexes display high photoluminescence quantum yields and structured emission spectra, making them valuable for electroluminescent applications (Constable et al., 2014).
Preparation of α-fluoro-α,β-unsaturated Carboxylic Acid Esters
- Ethyl phenylsulfinyl fluoroacetate, a reagent derived from this compound, has been used for preparing α-fluoro-α,β-unsaturated carboxylic acid esters. These esters are key intermediates in synthesizing biologically active fluorine-containing compounds (Allmendinger, 1991).
Metabolic Studies
- The compound has been part of metabolic studies to understand the biotransformation of similar fluorinated anilines in different species. These studies provide insights into the metabolic pathways and potential toxicological impacts of such compounds in biological systems (Eadsforth et al., 1986).
properties
IUPAC Name |
3-fluoro-4-(3-fluorophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NS/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUPTPYZUZVHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

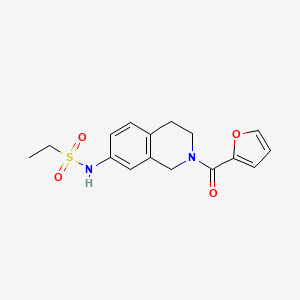
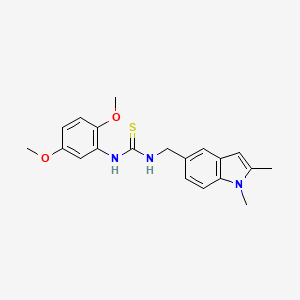
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
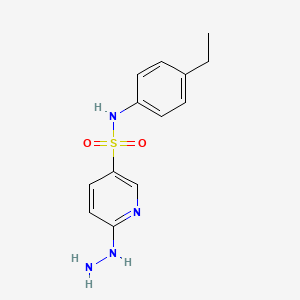
![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)
![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)
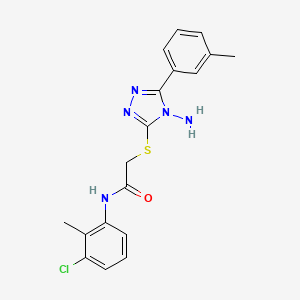
![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)
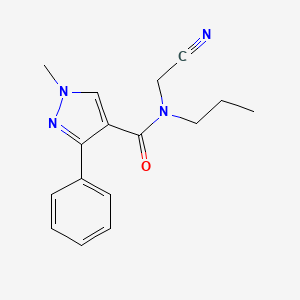
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)
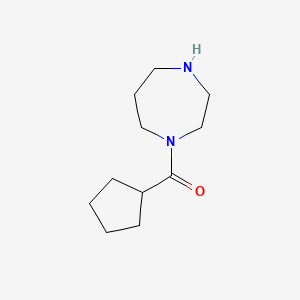

![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)